Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
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Overview
Description
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylate ester group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate typically involves the nitration of 2-methylimidazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. The resulting 2-methyl-4-nitroimidazole is then subjected to esterification with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-methyl-4-amino-1H-imidazole-1-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Hydrolysis: 2-methyl-4-nitroimidazole-1-carboxylic acid.
Scientific Research Applications
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitroimidazole
- 2-Methyl-5-nitroimidazole
- 4-Nitro-2-methylimidazole
Uniqueness
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is unique due to the presence of the carboxylate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for further derivatization and enhances the compound’s versatility in various applications .
Properties
IUPAC Name |
methyl 2-methyl-4-nitroimidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERRHUOXWUUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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